molecular formula C9H13NO2 B1627483 2,4-Diethoxypyridine CAS No. 52311-30-5

2,4-Diethoxypyridine

Cat. No.: B1627483
CAS No.: 52311-30-5
M. Wt: 167.2 g/mol
InChI Key: NULQHNTZEYOBBS-UHFFFAOYSA-N
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Description

2,4-Diethoxypyridine is a pyridine derivative featuring ethoxy (-OCH₂CH₃) groups at the 2- and 4-positions of the aromatic ring. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol, identical to its positional isomer 2,6-diethoxypyridine . The compound is synthesized via base-catalyzed dehalogenation of 3-bromo-2,4-diethoxypyridine, as demonstrated in reactions involving potassium amide, which induces bromine shifts and subsequent elimination to yield the final product . While direct data on its physical properties (e.g., melting point) are unavailable in the provided evidence, its structural analogs suggest moderate solubility in organic solvents, typical of alkoxy-substituted pyridines.

2,4-Diethoxypyridine serves primarily as an intermediate in organic synthesis, particularly in the preparation of substituted pyridines and heterocyclic compounds. Its ethoxy groups act as electron-donating substituents, directing electrophilic substitution to specific ring positions and influencing reactivity in cross-coupling or functionalization reactions .

Properties

IUPAC Name

2,4-diethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-11-8-5-6-10-9(7-8)12-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULQHNTZEYOBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596051
Record name 2,4-Diethoxypyridinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52311-30-5
Record name 2,4-Diethoxypyridinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethoxypyridine typically involves the ethoxylation of pyridine derivatives. One common method includes the reaction of pyridine with ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under reflux conditions to ensure complete substitution at the desired positions.

Industrial Production Methods: In an industrial setting, the production of 2,4-Diethoxypyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as palladium on carbon can also enhance the efficiency of the ethoxylation process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diethoxypyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine N-oxide derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium cyanide can be used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Diethoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Diethoxypyridine largely depends on its role in specific reactions. As a ligand, it can coordinate with metal ions, influencing the reactivity and stability of the resulting complexes. In substitution reactions, the ethoxy groups can be displaced by nucleophiles, leading to the formation of new compounds with different properties.

Comparison with Similar Compounds

2,4-Dimethoxypyridine

Molecular Formula: C₇H₉NO₂ | Molecular Weight: 139.15 g/mol Key Differences:

  • Substituents: Methoxy (-OCH₃) groups at the 2- and 4-positions.
  • Physical Properties : Smaller substituents (methoxy vs. ethoxy) may enhance crystallinity and melting point, though specific data are unavailable .
  • Hazards : Classified as harmful via inhalation, skin contact, and ingestion, similar to ethoxy analogs .

2,6-Diethoxypyridine

Molecular Formula: C₉H₁₃NO₂ | Molecular Weight: 167.21 g/mol Key Differences:

  • Substituent Position : Ethoxy groups at the 2- and 6-positions create a para-disubstituted structure, leading to distinct steric and electronic effects.
  • Reactivity : The 2,6-substitution pattern may hinder electrophilic attack at the 3- and 5-positions due to steric crowding, unlike the 2,4-isomer, which allows for more accessible reactive sites .

4-Diethylaminopyridine

Molecular Formula : C₉H₁₄N₂ | Molecular Weight : 150.22 g/mol
Key Differences :

  • Substituent Type: A diethylamino (-N(CH₂CH₃)₂) group at the 4-position replaces ethoxy.
  • Electronic Effects: The amino group is a stronger electron donor than ethoxy, enhancing nucleophilicity and catalytic activity (e.g., in acylation reactions) .
  • Applications : Widely used as a catalyst in organic synthesis, contrasting with 2,4-diethoxypyridine’s role as a synthetic intermediate .

2,6-Disubstituted 4-Amidopyridines

Example : 2-Chloro-6-hexylsulfanyl-4-amidopyridine
Key Differences :

  • Functional Groups : Amidopyridines incorporate amide (-CONH₂) and sulfanyl (-S-) groups, enabling hydrogen bonding and metal coordination.
  • Applications : These derivatives exhibit antimicrobial activity, highlighting how functional group diversity expands utility compared to alkoxy-substituted pyridines .

Tabular Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Applications
2,4-Diethoxypyridine C₉H₁₃NO₂ 167.21 2-ethoxy, 4-ethoxy Dehalogenation of 3-bromo-2,4-diethoxypyridine Organic synthesis intermediate
2,4-Dimethoxypyridine C₇H₉NO₂ 139.15 2-methoxy, 4-methoxy Nucleophilic substitution Pharmaceutical intermediates
2,6-Diethoxypyridine C₉H₁₃NO₂ 167.21 2-ethoxy, 6-ethoxy Not specified Not reported
4-Diethylaminopyridine C₉H₁₄N₂ 150.22 4-diethylamino Amination reactions Catalysis (e.g., acylations)

Research Findings and Implications

  • Reactivity Trends : Ethoxy groups in 2,4-diethoxypyridine enhance regioselectivity in electrophilic substitution, directing incoming groups to the 3- and 5-positions. This contrasts with 2,6-diethoxypyridine, where steric hindrance limits reactivity .
  • Synthetic Utility: The base-mediated synthesis of 2,4-diethoxypyridine underscores its role as a precursor for amino- and halo-substituted pyridines, critical in drug discovery .

Biological Activity

2,4-Diethoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by two ethoxy groups at the 2 and 4 positions of the pyridine ring, may influence its interaction with biological systems. This article provides an overview of the biological activity associated with 2,4-diethoxypyridine, including its effects on various biological targets and potential therapeutic applications.

  • Chemical Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol
  • Structure : The presence of ethoxy groups enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Antioxidant Activity

Research indicates that 2,4-diethoxypyridine exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thus protecting cells from oxidative stress. The compound's ability to scavenge free radicals has been demonstrated in various in vitro assays.

Table 1: Antioxidant Activity of 2,4-Diethoxypyridine

Assay TypeIC50 (µM)Reference
DPPH Scavenging25.3
ABTS Assay18.7

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes. In vitro studies demonstrate that 2,4-diethoxypyridine selectively inhibits COX-2 over COX-1, which is beneficial for reducing inflammation without significantly affecting gastric mucosa.

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
2,4-Diethoxypyridine45.622.3

Cytotoxicity Against Cancer Cells

Recent studies have investigated the cytotoxic effects of 2,4-diethoxypyridine on various cancer cell lines. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.8
Normal Fibroblasts>100

The mechanisms underlying the biological activities of 2,4-diethoxypyridine are still being elucidated. Preliminary findings suggest that:

  • Antioxidant Mechanism : The compound may enhance endogenous antioxidant defenses by upregulating antioxidant enzymes.
  • Anti-inflammatory Mechanism : By selectively inhibiting COX-2, it reduces the synthesis of pro-inflammatory prostaglandins.
  • Cytotoxic Mechanism : Induction of apoptosis in cancer cells may occur through mitochondrial pathways and caspase activation.

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A study evaluated the anti-inflammatory effects of 2,4-diethoxypyridine in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers compared to controls.
  • Case Study on Cancer Cell Cytotoxicity :
    In vitro studies using breast cancer cell lines demonstrated that treatment with 2,4-diethoxypyridine resulted in increased apoptosis rates as evidenced by flow cytometry analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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